molecular formula C14H19NO2 B14080820 Hydroxetamine CAS No. 1620054-73-0

Hydroxetamine

Cat. No.: B14080820
CAS No.: 1620054-73-0
M. Wt: 233.31 g/mol
InChI Key: CQERUJSORROCGH-UHFFFAOYSA-N
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Preparation Methods

    Synthetic Routes: The synthetic routes for hydroxetamine are not extensively documented, but it is believed to be derived from methoxetamine.

    Industrial Production: Information on industrial-scale production methods is limited, likely due to its relatively recent emergence.

  • Chemical Reactions Analysis

      Reactions: Hydroxetamine likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions for these reactions are not widely reported.

      Major Products: The major products resulting from these reactions remain to be fully characterized.

  • Scientific Research Applications

      Biology: Its effects on biological systems, including receptors and cellular pathways, warrant further investigation.

      Medicine: Research may uncover therapeutic uses or applications in anesthesia or pain management.

      Industry: Industrial applications are speculative at this point, but its unique properties may find utility.

  • Mechanism of Action

    • The exact mechanism by which hydroxetamine exerts its effects remains unclear.
    • It likely interacts with NMDA receptors, similar to other arylcyclohexylamines, leading to dissociation and altered perception.
  • Comparison with Similar Compounds

      Similar Compounds: Other arylcyclohexylamines like ketamine, methoxetamine, and 3-HO-PCP share structural similarities.

      Uniqueness: Hydroxetamine’s distinct properties and effects set it apart from these related compounds.

    Properties

    CAS No.

    1620054-73-0

    Molecular Formula

    C14H19NO2

    Molecular Weight

    233.31 g/mol

    IUPAC Name

    2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one

    InChI

    InChI=1S/C14H19NO2/c1-2-15-14(9-4-3-8-13(14)17)11-6-5-7-12(16)10-11/h5-7,10,15-16H,2-4,8-9H2,1H3

    InChI Key

    CQERUJSORROCGH-UHFFFAOYSA-N

    Canonical SMILES

    CCNC1(CCCCC1=O)C2=CC(=CC=C2)O

    Origin of Product

    United States

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